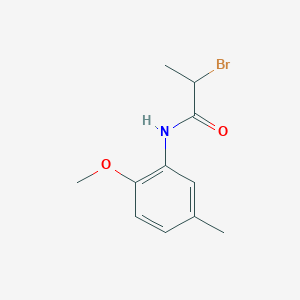

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide

CAS No.: 897314-34-0

Cat. No.: VC2395963

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897314-34-0 |

|---|---|

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14) |

| Standard InChI Key | QRMORLPITJKOOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br |

Introduction

Chemical Identification and Properties

Chemical Identifiers

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide is uniquely identified through various chemical notation systems that enable precise reference to this specific molecular entity. These identifiers serve as standardized codes that allow researchers to unambiguously communicate about this compound across scientific disciplines and databases .

Table 1: Chemical Identifiers of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide

| Identifier Type | Value |

|---|---|

| PubChem CID | 25219796 |

| IUPAC Name | 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide |

| CAS Registry Number | 897314-34-0 |

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| InChI | InChI=1S/C11H14BrNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14) |

| InChIKey | QRMORLPITJKOOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br |

The compound is also associated with additional catalog and registry identifiers including ALBB-007317, MFCD12027381, and STK504453, which are useful for sourcing the compound from commercial suppliers or referencing it in specialized databases .

Structural Characteristics

The molecular structure of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide can be divided into several key components that define its chemical identity and reactivity profile. The compound features:

-

An α-bromopropanamide moiety, with:

-

A bromine atom at the 2-position (α to the carbonyl)

-

A methyl group attached to the same carbon as the bromine

-

An amide functional group (C(=O)-NH)

-

-

A 2-methoxy-5-methylphenyl group, with:

-

A methoxy (-OCH3) group at the 2-position of the phenyl ring

-

A methyl (-CH3) group at the 5-position of the phenyl ring

-

The connectivity between these components occurs through the amide bond, where the nitrogen atom of the amide links to the phenyl ring. This structural arrangement creates a molecule with distinct regions of reactivity and specific stereochemistry at the α-carbon bearing the bromine atom .

Structural Analysis and Characterization

2D and 3D Structural Features

The 2D structure of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, as documented in PubChem, clearly illustrates the connectivity pattern of atoms and the planar representation of the molecule. This depiction is crucial for understanding the basic arrangement of functional groups and atomic connections .

Synthesis Methodologies

Amide Coupling Approach

One of the most straightforward approaches would involve the formation of an amide bond between 2-bromopropionic acid and 2-methoxy-5-methylaniline:

-

Activation of 2-bromopropionic acid using one of several methods:

-

Conversion to the acid chloride using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)

-

Use of coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

-

Reaction of the activated acid with 2-methoxy-5-methylaniline in the presence of a suitable base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the acid generated

-

Purification of the product through extraction, recrystallization, or column chromatography

Reaction Conditions and Considerations

The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide would require careful consideration of reaction conditions to ensure good yields and high purity:

-

Temperature control:

-

Amide coupling reactions typically proceed well at room temperature or with mild heating

-

Bromination reactions often require specific temperature control to ensure selectivity and prevent side reactions

-

-

Solvent selection:

-

For amide coupling: dichloromethane, tetrahydrofuran, or dimethylformamide

-

For bromination: carbon tetrachloride, chloroform, or other halogenated solvents

-

-

Purification strategies:

-

Initial purification might involve aqueous workup to remove water-soluble byproducts

-

Further purification through recrystallization from appropriate solvent systems

-

Final purification, if needed, through column chromatography using silica gel with a suitable eluent system

-

-

Stereochemical considerations:

-

The α-bromination step would create a stereogenic center, potentially leading to a racemic mixture unless chiral catalysts or auxiliaries are employed

-

These synthetic approaches represent logical pathways based on general organic chemistry principles but would require experimental validation and optimization for this specific compound.

Chemical Reactivity and Transformations

Reactivity at the α-Bromo Position

The most significant reactive site in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide is the α-carbon bearing the bromine atom. This position is susceptible to various nucleophilic substitution reactions, making it a versatile handle for introducing different functional groups:

-

Nucleophilic substitution with nitrogen nucleophiles:

-

Primary and secondary amines can displace the bromine to form α-amino amides

-

Azide (N3-) can react to form azido derivatives, which can be further reduced to amines

-

-

Oxygen nucleophiles:

-

Alkoxides and hydroxide can form α-alkoxy or α-hydroxy amides, respectively

-

Carboxylates can yield α-acyloxy derivatives

-

-

Sulfur nucleophiles:

-

Thiols and thiolates can generate α-thioether derivatives

-

Thiosulfates can form Bunte salts

-

-

Carbon nucleophiles:

-

Enolates, malonates, and other stabilized carbanions can form new carbon-carbon bonds

-

Cyanide can introduce a nitrile group, which can be further transformed

-

These substitution reactions typically proceed via an SN2 mechanism, leading to inversion of configuration at the stereogenic center if the reaction is conducted with a stereochemically pure starting material.

Amide Functionality Reactions

The amide functional group in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide can undergo various transformations:

-

Hydrolysis:

-

Under acidic conditions: heating with aqueous HCl or H2SO4

-

Under basic conditions: treatment with aqueous NaOH or KOH

-

-

Reduction:

-

With strong reducing agents like LiAlH4 to form the corresponding amine

-

With milder reducing agents like DIBAL-H for partial reduction

-

-

Dehydration:

-

With dehydrating agents like P2O5 or POCl3 to form nitriles or imidoyl chlorides

-

-

Transamidation:

-

Reaction with other amines under specific catalytic conditions to exchange the amine component

-

Aromatic Ring Modifications

The 2-methoxy-5-methylphenyl portion of the molecule presents additional opportunities for chemical transformations:

-

Electrophilic aromatic substitution:

-

The methoxy group directs ortho/para to positions 3 and 6 of the ring

-

The methyl group provides mild activation, directing ortho/para to positions 2, 4, and 6

-

Combined, these effects would make position 6 (para to the methyl, ortho to the methoxy) particularly activated

-

-

Methoxy group modifications:

-

Cleavage with strong Lewis acids like BBr3 or HBr to form the corresponding phenol

-

Alkylation to form different ethers under appropriate conditions

-

-

Methyl group functionalization:

-

Benzylic oxidation to form aldehydes or carboxylic acids

-

Radical bromination at the benzylic position

-

These transformations expand the chemical space accessible from 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, making it a potentially valuable building block in organic synthesis.

Applications in Organic Synthesis and Research

Role as a Synthetic Intermediate

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide has significant potential as a synthetic intermediate in organic chemistry. Its structural features, particularly the reactive α-bromo amide functionality, make it valuable for the construction of more complex molecules:

-

Building block for peptidomimetics:

-

The α-bromo amide can be transformed to introduce various amino acid side chain equivalents

-

The resulting compounds can mimic peptide structures with enhanced stability against enzymatic degradation

-

-

Precursor for heterocyclic compounds:

-

Intramolecular cyclization reactions involving the amide nitrogen and suitable nucleophiles introduced at the α-position

-

Formation of β-lactams, imidazolidinones, or other nitrogen-containing heterocycles

-

-

Scaffold for library synthesis:

-

The reactive α-bromo position allows for the introduction of diverse substituents in parallel synthesis approaches

-

Such libraries can be valuable for structure-activity relationship studies in medicinal chemistry

-

Research Tools and Chemical Probes

Beyond its potential as a synthetic building block and pharmaceutical precursor, 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide might serve as a useful tool in chemical biology research:

-

Affinity labeling agents:

-

The reactive α-bromo amide could potentially form covalent bonds with nucleophilic residues in proteins

-

Such reactivity could be exploited in the development of chemical probes for specific targets

-

-

Mechanistic studies:

-

The stereogenic center at the α-carbon makes this compound potentially valuable for investigating stereoselective processes

-

The well-defined reactivity could be utilized in mechanistic investigations of various transformations

-

-

Structural biology:

-

Derivatives incorporating additional functional groups could serve as probes for mapping binding site architectures

-

Crystal structures of such derivatives bound to target proteins could provide valuable structural information

-

These research applications highlight the versatility of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide beyond its immediate synthetic utility.

Analytical Characterization Techniques

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide and monitoring reactions in which it is involved:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns would be suitable for analysis

-

Mobile phases might include gradients of acetonitrile/water or methanol/water

-

UV detection (typically at wavelengths around 254 nm or 280 nm) would be effective due to the aromatic system

-

Method development would focus on achieving good resolution between the target compound and potential impurities or reaction byproducts

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate eluent systems (e.g., mixtures of hexane/ethyl acetate)

-

Visualization methods might include UV light (254 nm) and chemical stains such as p-anisaldehyde or potassium permanganate

-

Particularly useful for monitoring reaction progress and preliminary purity assessment

-

-

Gas Chromatography (GC):

-

May be applicable after derivatization to increase volatility

-

Could be coupled with mass spectrometry (GC-MS) for additional structural information

-

Advanced Spectroscopic Analysis

Comprehensive spectroscopic analysis would provide detailed structural confirmation:

-

Two-dimensional NMR techniques:

-

COSY (Correlation Spectroscopy) to establish proton-proton correlations

-

HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H connections

-

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine spatial proximities of protons

-

-

High-resolution mass spectrometry:

-

Accurate mass measurements to confirm molecular formula

-

Tandem MS/MS to study fragmentation patterns

-

Isotope pattern analysis, particularly important for confirming the presence of bromine

-

-

X-ray crystallography:

-

If suitable crystals can be obtained, would provide definitive three-dimensional structural information

-

Would confirm bond lengths, angles, and absolute configuration at the stereogenic center

-

Could reveal intermolecular interactions in the solid state

-

Comparative Analysis with Related Compounds

Structural Relatives and Analogues

A comparative analysis of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide with structurally related compounds provides valuable insights into how specific structural features might influence properties and reactivity. Two notable relatives found in the search results are 2-bromo-N-(2-methylphenyl)propanamide and 2-bromo-2-methyl-N-(2-methylphenyl)propanamide .

Table 2: Comparative Analysis of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide and Related Compounds

| Feature | 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide | 2-bromo-N-(2-methylphenyl)propanamide | 2-bromo-2-methyl-N-(2-methylphenyl)propanamide |

|---|---|---|---|

| Molecular Formula | C11H14BrNO2 | C10H12BrNO | C11H14BrNO |

| Molecular Weight | 272.14 g/mol | 242.11 g/mol | 256.14 g/mol |

| Key Structural Differences | Base compound with methoxy at 2-position and methyl at 5-position | Lacks methoxy group; methyl at 2-position | Additional methyl at α-carbon; lacks methoxy group |

| Aromatic Substitution | 2-methoxy-5-methyl | 2-methyl | 2-methyl |

| α-Carbon | Secondary (CHBr) | Secondary (CHBr) | Tertiary (CBr) |

| PubChem CID | 25219796 | 86865 | Referenced in literature |

Structure-Property Relationships

The structural differences among these compounds would likely lead to distinct variations in their physical and chemical properties:

-

Solubility profiles:

-

The additional methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide would increase its polarity compared to the other two compounds

-

This increased polarity would likely enhance solubility in polar organic solvents while potentially decreasing solubility in nonpolar solvents

-

-

Melting and boiling points:

-

The higher molecular weight and additional hydrogen bonding capabilities of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide might result in higher melting and boiling points compared to 2-bromo-N-(2-methylphenyl)propanamide

-

The additional methyl group at the α-carbon in 2-bromo-2-methyl-N-(2-methylphenyl)propanamide would affect crystal packing and intermolecular interactions

-

-

Electronic properties:

-

The methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide is strongly electron-donating, affecting the electron density of the aromatic ring

-

This would influence properties such as UV absorption characteristics and reactivity in electrophilic aromatic substitution reactions

-

Reactivity Differences

The structural variations between these compounds would lead to significant differences in their chemical reactivity:

-

Nucleophilic substitution at the α-carbon:

-

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide and 2-bromo-N-(2-methylphenyl)propanamide both have a secondary α-carbon, allowing for SN2 reactions

-

2-bromo-2-methyl-N-(2-methylphenyl)propanamide has a tertiary α-carbon, which would favor SN1 mechanisms and be more sterically hindered for SN2 reactions

-

-

Aromatic ring reactivity:

-

The methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide strongly activates the aromatic ring toward electrophilic aromatic substitution

-

The directing effects of the methoxy group would create different regioselectivity patterns compared to compounds with only methyl substitution

-

-

Hydrogen bonding capabilities:

-

The methoxy group in 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide provides an additional hydrogen bond acceptor site

-

This could influence interactions with solvents, reagents, and potentially biological targets

-

Understanding these structure-property and structure-reactivity relationships is valuable for predicting behavior and designing synthetic strategies involving these compounds. The specific structural features of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide make it distinct from its structural relatives, potentially offering unique opportunities in synthesis and applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume